3-(4-Chlorophenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine
Description
3-(4-Chlorophenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine is a synthetic organic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a 4-(methylsulfonyl)piperazin-1-yl group
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-23(21,22)20-10-8-19(9-11-20)15-7-6-14(17-18-15)12-2-4-13(16)5-3-12/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWNCLVIPYISHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorinated aromatic compound reacts with the pyridazine core.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the pyridazine derivative reacts with a piperazine compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring or the sulfonyl group, potentially leading to the formation of amines or sulfides.
Substitution: The aromatic chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of amines or sulfides.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(4-Chlorophenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
The compound is explored for its therapeutic potential, particularly in the treatment of neurological disorders, due to its ability to interact with specific receptors in the brain.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
3-(4-Chlorophenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyrazine: Similar structure but with a pyrazine ring.
3-(4-Chlorophenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridine: Similar structure but with a pyridine ring.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine lies in its specific substitution pattern and the presence of both the chlorophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
